HL16

CETP inhibition SAR optimization virtual screening

HL16 is a synthetic small-molecule cholesteryl ester transfer protein (CETP) inhibitor belonging to the N,N-3-phenyl-3-benzylaminopropanamide chemical series. It was discovered through pharmacophore-based virtual screening followed by systematic structure–activity relationship (SAR) optimization of the lead compound L10.

Molecular Formula C35H36FN3O4
Molecular Weight 581.69
Cat. No. B1192814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHL16
SynonymsHL-16;  HL 16;  HL16
Molecular FormulaC35H36FN3O4
Molecular Weight581.69
Structural Identifiers
SMILESO=C(OCC)C1=CC=C(N2CCN(C(CCN(CC3=CC=C(F)C=C3)C4=CC=CC(OC5=CC=CC=C5)=C4)=O)CC2)C=C1
InChIInChI=1S/C35H36FN3O4/c1-2-42-35(41)28-13-17-30(18-14-28)37-21-23-38(24-22-37)34(40)19-20-39(26-27-11-15-29(36)16-12-27)31-7-6-10-33(25-31)43-32-8-4-3-5-9-32/h3-18,25H,2,19-24,26H2,1H3
InChIKeyQZPYNMNJEWKZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HL16 CETP Inhibitor: Procurement-Grade Baseline for a Flexible-Propionamide Cholesteryl Ester Transfer Protein Ligand


HL16 is a synthetic small-molecule cholesteryl ester transfer protein (CETP) inhibitor belonging to the N,N-3-phenyl-3-benzylaminopropanamide chemical series [1]. It was discovered through pharmacophore-based virtual screening followed by systematic structure–activity relationship (SAR) optimization of the lead compound L10 [1]. HL16 carries the IUPAC name 4-(4-{3-[(4-fluoro-benzyl)-(3-phenoxy-phenyl)-amino]-propionyl}-piperazin-1-yl)-benzoic acid ethyl ester (molecular formula C₃₅H₃₆FN₃O₄; MW 581.69) and was evaluated in a BODIPY-CE fluorescence assay, yielding an in vitro IC₅₀ of 0.69 µM against CETP [1]. It also demonstrated HDL-C elevation and LDL-C reduction in a hamster pharmacodynamic model [1]. Critically, HL16 is one of two structurally unrelated compounds designated 'HL16' in the peer-reviewed literature—the other being an NLRP3 inflammasome inhibitor (Formula III in patent US 2022/0259144 A1) derived from a benzenesulfonamide scaffold [2]—making unambiguous structural verification a prerequisite for any procurement or experimental use.

Why HL16 Cannot Be Casually Substituted: Dual-Identity Risk and Steep SAR Gradients in the Propionamide CETP Series


Procurement of 'HL16' without structural verification carries a dual-identity risk: the literature contains two chemically distinct compounds both labelled HL16—the CETP inhibitor addressed in this guide and an NLRP3 inflammasome inhibitor (Formula III, patent US 2022/0259144 A1) that is explicitly characterized as non-selective across inflammasome subtypes [1]. Even within the authentic CETP-inhibitor propionamide series, SAR is remarkably steep: the precursor HL6 (IC₅₀ 10.7 µM) differs from HL16 (IC₅₀ 0.69 µM) by a 15.5-fold potency gap despite modest structural modifications [2], while the follow-on anilide analog H16 (IC₅₀ 0.15 µM) gains an additional 4.6-fold improvement through substitution of the amide terminus with a 4-fluorobenzenesulfonyl moiety [3]. These quantitative cliffs mean that any near-neighbor analog—whether from the same propionamide family or from clinical CETP inhibitor chemotypes (torcetrapib, anacetrapib, evacetrapib, dalcetrapib)—cannot be assumed to reproduce HL16's specific potency, scaffold flexibility advantage, or in vivo pharmacodynamic profile.

HL16 Differentiated Evidence: Head-to-Head Quantitative Comparisons for CETP Inhibitor Procurement Decisions


CETP Inhibitory Potency: HL16 vs. Lead Compound L10 — 11.7-Fold Improvement from Virtual-Screening Hit

HL16 achieved an 11.7-fold improvement in CETP inhibitory potency relative to the initial virtual-screening-derived lead L10 when tested under identical assay conditions. The lead L10 was identified through pharmacophore-based virtual screening and exhibited an IC₅₀ of 8.06 µM; systematic SAR exploration of the N,N-3-phenyl-3-benzylaminopropanamide scaffold yielded HL16 with an IC₅₀ of 0.69 µM [1]. Both values were obtained using the same BODIPY-CE fluorescence assay, enabling a direct head-to-head comparison free of inter-laboratory variability.

CETP inhibition SAR optimization virtual screening

CETP Inhibitory Potency: HL16 vs. Series Precursor HL6 — 15.5-Fold Gain from Scaffold Refinement

Within the same N,N-3-phenyl-3-benzylaminopropanamide series, HL16 outperformed its immediate structural predecessor HL6 by 15.5-fold in CETP inhibition. HL6 (N-cyclohexyl-3-(3,4-dichlorophenyl-4-fluorobenzyl)amino propanamide) showed modest activity with an IC₅₀ of 10.7 µM; molecular docking revealed that HL6 occupied the CETP binding cavity but failed to match sub-pockets effectively [1]. Subsequent optimization of the amide terminus—specifically introducing a 1-phenylpiperazine moiety (via intermediate HL3) and further refining to the ethyl 4-(piperazin-1-yl)benzoate terminus—produced HL16 with an IC₅₀ of 0.69 µM in the identical BODIPY-CE fluorescence assay [1].

CETP inhibition lead optimization propionamide scaffold

SAR Trajectory: HL16 to Follow-On Analog H16 — A 4.6-Fold Further Potency Gain Demonstrates Scaffold Evolvability

HL16 served as the potency benchmark for a second-generation propionanilide series reported by the same research group. Further SAR exploration—specifically replacement of the amide terminus with a 4-fluorobenzenesulfonyl group and introduction of 3-phenoxyaniline at the aniline moiety—yielded compound H16 with an IC₅₀ of 0.15 µM in the same BODIPY-CE fluorescence assay [1]. This represents a 4.6-fold improvement over HL16 (0.69 µM) and was accompanied by excellent rat liver microsomal stability [1]. The quantitative trajectory HL16 (0.69 µM) → H16 (0.15 µM) establishes HL16 as the key decision-branching intermediate in this chemical series.

CETP inhibitor optimization propionanilide series SAR trajectory

Scaffold Architecture: Flexible Propionamide Core vs. Rigid-Ring Clinical CETP Inhibitors — A Pharmacophore Design Differentiator

HL16 belongs to a structurally distinct class of CETP inhibitors characterized by a flexible propionamide linker scaffold, in contrast to the rigid central core ring required by all four CETP inhibitors that reached Phase III clinical trials (torcetrapib, anacetrapib, evacetrapib, and dalcetrapib) [1]. As explicitly noted in the primary literature, 'different from most of disclosed inhibitors which require a central core ring for activity, the propionamide is a flexible scaffold as an unusually simple class of CETP inhibitors' [1]. This scaffold flexibility allows independent modular optimization of the amide terminus, benzyl moiety, and aniline moiety—a design feature not available to rigid-core clinical chemotypes.

CETP inhibitor scaffold propionamide flexibility medicinal chemistry design

Cross-Study Potency Positioning: HL16 Among Clinically Advanced CETP Inhibitors — Contextualizing the 0.69 µM Benchmark

When contextualized against the four CETP inhibitors that entered Phase III clinical evaluation, HL16 (IC₅₀ 0.69 µM) occupies a potency position between dalcetrapib (IC₅₀ ~0.2 µM) and the substantially more potent agents torcetrapib (IC₅₀ ~0.05 µM), anacetrapib (IC₅₀ ~0.0079 µM), and evacetrapib (IC₅₀ ~0.0055 µM) [1]. HL16 is approximately 3.5-fold less potent than dalcetrapib but 13.8-fold more potent than torcetrapib is relative to anacetrapib. Notably, both torcetrapib and dalcetrapib were terminated in Phase III—torcetrapib for off-target toxicity (aldosterone elevation and hypertension) and dalcetrapib for lack of clinical efficacy—while anacetrapib and evacetrapib showed more favorable profiles [1]. HL16's flexible propionamide scaffold is structurally unrelated to any of these clinical chemotypes, meaning its potency should be interpreted in the context of its differentiated chemical architecture rather than benchmarked solely against clinical IC₅₀ values obtained under varying assay conditions.

CETP inhibitor benchmarking cross-study comparison clinical candidate context

HL16 Optimal Deployment Scenarios: Evidence-Based Applications for Research Procurement and Industrial Use


Biochemical CETP Inhibitor Screening: Use HL16 as a Sub-Micromolar Positive Control with a Defined SAR Pedigree

HL16 (IC₅₀ 0.69 µM in BODIPY-CE fluorescence assay) [1] is ideally suited as a positive control or reference inhibitor in CETP biochemical screening campaigns. Its well-documented 11.7-fold potency advantage over the virtual-screening hit L10 and 15.5-fold advantage over precursor HL6—all measured in the same assay system [1]—provide a calibrated potency ladder for assay validation. Researchers procuring HL16 for CETP activity assays can benchmark their system against these published intra-study values, enabling direct troubleshooting of assay sensitivity. The compound's molecular docking-confirmed occupancy of the CETP binding site [1] further supports its use in competition-binding and mechanistic studies.

Medicinal Chemistry Starting Point: Exploit the Flexible Propionamide Scaffold for Novel CETP Inhibitor Design

HL16's flexible propionamide scaffold is structurally orthogonal to all clinically tested rigid-core CETP inhibitors (torcetrapib, anacetrapib, evacetrapib, dalcetrapib) [1]. The scaffold's modular design—comprising independently optimizable amide terminus, benzyl C-moiety, and aniline A-moiety [1]—enables systematic SAR exploration. The well-characterized optimization trajectory from HL16 (0.69 µM) to H16 (0.15 µM) achieved through amide terminus replacement with 4-fluorobenzenesulfonyl [1] provides a validated roadmap for further potency gains. Medicinal chemistry teams seeking novel CETP inhibitor intellectual property should procure HL16 as a tractable, ligand-efficient starting scaffold rather than attempting to derivatize crowded rigid-core chemotypes.

In Vivo HDL-C/LDL-C Pharmacodynamic Studies in Rodent Models

HL16 has demonstrated pharmacodynamic efficacy in a hamster model, producing favorable HDL-C enhancement and LDL-C reduction [1]. Researchers planning in vivo CETP modulation studies in rodents can leverage HL16 as a tool compound with established in vivo activity. The follow-on analog H16 (IC₅₀ 0.15 µM) also demonstrated in vivo HDL-C/LDL-C modulation plus excellent rat liver microsomal stability [1], providing a higher-potency backup option if greater target engagement is required. Procurement of both HL16 and H16 enables dose-response comparison studies across the 0.69–0.15 µM potency range in the same animal model.

Structural Biology and Molecular Docking Studies of CETP-Ligand Interactions

HL16 has undergone molecular docking analysis demonstrating that it occupies the CETP binding site and forms interactions with key amino acid residues [1]. This validated binding-mode information makes HL16 a suitable tool compound for structural biology applications, including CETP co-crystallization trials, competitive displacement assays against fluorescent probes, and molecular dynamics simulations. Because HL16's flexible propionamide scaffold differs fundamentally from the rigid scaffolds of torcetrapib and other co-crystallized CETP inhibitors, it can probe conformational states of the CETP hydrophobic tunnel that rigid ligands cannot access [1], potentially revealing new allosteric or binding-mode insights.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for HL16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.